7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 3 with a 4-methylbenzyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, with substitutions modulating bioactivity and physicochemical properties. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the benzodioxole group may contribute to improved lipophilicity and target binding .
Properties
Molecular Formula |
C25H18N4O5 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-2-4-15(5-3-14)12-29-24(30)18-8-6-17(10-19(18)26-25(29)31)23-27-22(28-34-23)16-7-9-20-21(11-16)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
ZXWMFEABESJTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Origin of Product |
United States |
Biological Activity
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core linked to a benzo[d][1,3]dioxole moiety and an oxadiazole group. The presence of these functional groups is believed to contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases, which play crucial roles in cell signaling pathways related to proliferation and apoptosis.
- Cell Cycle Modulation : Studies have shown that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds within this chemical class:
- In Vitro Studies : A study reported that derivatives of benzo[d][1,3]dioxole exhibited significant antitumor activity against various cancer cell lines. For instance, IC50 values were reported at 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The anticancer mechanisms have been studied through various assays:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Annexin V-FITC assays demonstrated increased apoptosis in treated cells via mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Case Study: Synthesis and Activity Assessment
In a recent study focusing on the synthesis of related compounds featuring the benzo[d][1,3]dioxole moiety:
- Researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines.
- The results indicated that modifications to the oxadiazole ring significantly affected biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Comparison with Similar Compounds
a) 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4)
- Core Structure : Quinazoline-2,4-dione.
- Substituents :
- Position 3: 2-Methoxybenzyl (electron-donating methoxy group).
- Position 7: 1,2,4-oxadiazole with 4-chlorophenyl (electron-withdrawing Cl).
- Molecular Weight : 460.9 g/mol (C₂₄H₁₇ClN₄O₄).
- The 2-methoxybenzyl group may reduce lipophilicity relative to the 4-methylbenzyl group in the target compound .
b) 2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS: 946215-10-7)
- Core Structure : Quinazolin-4(3H)-one (lacks the 2,4-dione moiety).
- Substituents :
- Position 3: p-Tolyl (methyl-substituted aryl).
- Position 2: Thioether-linked 1,2,4-oxadiazole with benzodioxole.
- Molecular Weight : 470.5 g/mol (C₂₅H₁₈N₄O₄S).
- The thioether linkage may enhance flexibility but decrease metabolic stability compared to direct oxadiazole-quinazoline conjugation .
Functional Analogues with Benzodioxole or Oxadiazole Moieties
a) 3-(7-Chloro-[2,1,3]benzoxadiazol-4-ylamino)-propionyl]-2,3-dihydro-phthalazine-1,4-dione ()
- Core Structure : Phthalazine-1,4-dione.
- Substituents : Benzoxadiazole with a chloro group.
- Activity : Demonstrated antimicrobial properties (FT-IR and NMR confirmed structure).
- Comparison : The benzoxadiazole moiety shares electronic similarities with 1,2,4-oxadiazole, but the phthalazine core differs in ring size and substitution patterns .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxol-5-yl derivatives with oxadiazole precursors, followed by coupling to the quinazoline-dione core. For example, triethylamine is used as a base in chloroform to facilitate acid chloride coupling reactions .
- Solvent selection (e.g., chloroform vs. DMF) significantly impacts reaction kinetics and product distribution. Polar aprotic solvents may enhance nucleophilic substitution rates .
- Optimization steps include monitoring reaction progress via TLC, adjusting stoichiometry of acid chloride derivatives (e.g., 6.5 mmol ratios), and post-reaction purification via NaHCO₃ washes and vacuum evaporation .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
- FT-IR : Key peaks include aromatic C-H stretches (~3014 cm⁻¹), C=O (1732–1698 cm⁻¹), and C=N (1610 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.90–8.30 ppm), methylbenzyl groups (δ 1.29–3.89 ppm), and oxadiazole/quinazoline protons (δ 5.34–5.99 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 163–168 ppm) and aromatic carbons (δ 107–150 ppm) are diagnostic .
- HRMS : Exact mass analysis (e.g., m/z 523.88711 [M + Na⁺]) confirms molecular formula .
Q. What solvent systems and crystallization methods are recommended for isolating high-purity samples?
- Methodology :
- Crystallization from methanol or ethanol is effective for removing impurities. For example, thiazolidin-4-one derivatives are purified via slow evaporation from methanol, yielding crystals with >85% purity .
- Solubility tests in DMSO, chloroform, and acetonitrile guide solvent selection for recrystallization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog Synthesis : Modify substituents on the quinazoline-dione core (e.g., 4-methylbenzyl vs. 4-ethylphenyl) to assess impact on bioactivity .
- Biological Assays :
- Use in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines, comparing IC₅₀ values of derivatives .
- Molecular docking studies (e.g., with PARP-1 or kinase targets) to predict binding affinities, guided by similar oxadiazole-containing hybrids .
Q. What computational approaches are effective for predicting reactivity and regioselectivity in its chemical transformations?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as cyclization of thioureas to oxadiazinanes .
- Reaction Path Search Algorithms : Use software like GRRM to explore transition states and optimize conditions for oxadiazole ring formation .
Q. How can conflicting data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Statistical Validation : Apply factorial design (e.g., 2³ factorial experiments) to isolate variables like concentration, incubation time, and cell line variability .
- Dose-Response Reproducibility : Triplicate assays with positive controls (e.g., doxorubicin) to normalize inter-experimental variability .
Q. What strategies mitigate decomposition or instability during long-term storage?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
